N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride
CAS No.: 1189979-48-3
Cat. No.: VC4776707
Molecular Formula: C21H22ClN3OS2
Molecular Weight: 432
* For research use only. Not for human or veterinary use.
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(methylthio)benzamide hydrochloride - 1189979-48-3](/images/structure/VC4776707.png)
Specification
CAS No. | 1189979-48-3 |
---|---|
Molecular Formula | C21H22ClN3OS2 |
Molecular Weight | 432 |
IUPAC Name | N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-methylsulfanylbenzamide;hydrochloride |
Standard InChI | InChI=1S/C21H21N3OS2.ClH/c1-26-17-9-5-8-16(12-17)20(25)23-21-22-18-10-11-24(14-19(18)27-21)13-15-6-3-2-4-7-15;/h2-9,12H,10-11,13-14H2,1H3,(H,22,23,25);1H |
Standard InChI Key | BFKNJAFLRADCNL-UHFFFAOYSA-N |
SMILES | CSC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CN(CC3)CC4=CC=CC=C4.Cl |
Introduction
Structural Characteristics and Molecular Design
Core Framework and Substituent Analysis
The compound features a tetracyclic framework combining a thiazolo[5,4-c]pyridine core with a benzamide moiety. The thiazolo[5,4-c]pyridine system consists of a fused thiazole (five-membered ring with nitrogen and sulfur atoms) and a partially hydrogenated pyridine ring (4,5,6,7-tetrahydro configuration), which confers conformational rigidity and electronic diversity .
The 5-benzyl substituent introduces a hydrophobic aromatic group, while the 3-(methylthio)benzamide moiety adds a sulfur-containing electron-rich aromatic system. The hydrochloride salt form enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological studies .
Stereochemical Considerations
While explicit stereochemical data for this compound remains unpublished, analogous thiazolo[5,4-c]pyridine derivatives exhibit chirality at the C5 position of the pyridine ring due to the benzyl substitution . Molecular modeling of similar structures suggests that the benzyl group adopts an equatorial orientation to minimize steric hindrance with the thiazole ring .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically follows a multi-step sequence:
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Core Formation: Cyclocondensation of 4-aminopyridine derivatives with thiourea or thioamide precursors to construct the thiazolo[5,4-c]pyridine scaffold .
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Benzylation: Introduction of the benzyl group at the C5 position via nucleophilic substitution or reductive amination .
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Amide Coupling: Reaction of the primary amine on the thiazole ring with 3-(methylthio)benzoyl chloride under Schotten-Baumann conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Critical parameters affecting yield (typically 40–60% in published analogs ):
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Temperature control during cyclization (optimal range: 80–100°C)
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Solvent selection for amide coupling (polar aprotic solvents like DMF preferred)
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Purification methods (silica gel chromatography vs. recrystallization)
Physicochemical Properties
Experimental and Predicted Data
Thermal stability studies on similar compounds show decomposition onset at 210–230°C, suggesting moderate thermal stability for storage and handling.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, DMSO-d₆):
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δ 7.85–7.45 (m, 8H, aromatic protons)
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δ 4.62 (s, 2H, CH₂ benzyl)
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δ 3.15 (t, 2H, pyridine CH₂)
IR (KBr):
Industrial and Research Applications
Current Use Cases
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